molecular formula C13H13ClFNO B13922637 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride CAS No. 57181-87-0

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride

Katalognummer: B13922637
CAS-Nummer: 57181-87-0
Molekulargewicht: 253.70 g/mol
InChI-Schlüssel: YVZBGEKZPDVZOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is an organic compound that features a phenylamine core substituted with a 3-fluoro-benzyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to 60°C for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt can undergo various chemical reactions, including:

    Oxidation: The phenylamine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the binding affinity and specificity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Fluoro-benzyloxy)-benzaldehyde: A related compound with similar structural features but different functional groups.

    4-(3-Fluoro-benzyloxy)-benzoic acid: Another related compound with a carboxylic acid group instead of an amine.

Uniqueness

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is unique due to its specific substitution pattern and the presence of both a fluoro group and a benzyloxy group. This combination of functional groups can confer unique chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

57181-87-0

Molekularformel

C13H13ClFNO

Molekulargewicht

253.70 g/mol

IUPAC-Name

4-[(3-fluorophenyl)methoxy]aniline;hydrochloride

InChI

InChI=1S/C13H12FNO.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-8H,9,15H2;1H

InChI-Schlüssel

YVZBGEKZPDVZOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.